5,5'-(Ethene-1,2-diyl)di(furan-2-carbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) is an organic compound characterized by the presence of two furan rings connected by an ethene bridge, each bearing a formyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) typically involves the reaction of furan derivatives with ethene-based linkers under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the ethene bridge between the furan rings .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of high-throughput screening and optimization of reaction conditions can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5,5’-(Ethene-1,2-diyl)di(furan-2-carboxylic acid)
Reduction: 5,5’-(Ethene-1,2-diyl)di(furan-2-methanol)
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: Similar structure with an ethyne bridge instead of an ethene bridge.
5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains a single furan ring with an ethoxymethyl group and a formyl group.
5,5’-(Propane-2,2-diyl)difuran-2-carbaldehyde: Features a propane bridge between two furan rings.
Uniqueness
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) is unique due to its ethene bridge, which imparts distinct electronic and steric properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
41797-34-6 |
---|---|
Molekularformel |
C12H8O4 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
5-[2-(5-formylfuran-2-yl)ethenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O4/c13-7-11-5-3-9(15-11)1-2-10-4-6-12(8-14)16-10/h1-8H |
InChI-Schlüssel |
VQFNKDPHKQUBGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C=O)C=CC2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.